1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
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Overview
Description
1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a hexyl chain, and a hydrazide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method includes the condensation of 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Potential use as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-hexyl-4-hydroxy-2-oxo-N’-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide
- 4-hydroxy-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide
Uniqueness
1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific substitution pattern on the quinoline ring and the presence of both hydroxy and methoxy groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H27N3O5 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-hexyl-4-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H27N3O5/c1-3-4-5-8-13-27-18-10-7-6-9-17(18)22(29)21(24(27)31)23(30)26-25-15-16-11-12-19(28)20(14-16)32-2/h6-7,9-12,14-15,28-29H,3-5,8,13H2,1-2H3,(H,26,30)/b25-15+ |
InChI Key |
KMMZMXYZJKDQEC-MFKUBSTISA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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